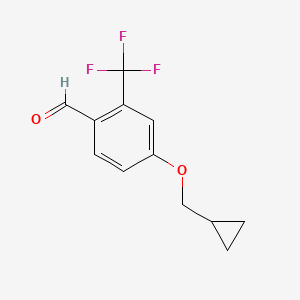
(e/z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile: is a chemical compound characterized by its unique structure, featuring a double bond with geometric isomerism (E/Z notation) and a phenyl ring substituted with trifluoromethyl and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile typically involves the following steps:
Starting Materials: : The synthesis begins with 2-(trifluoromethyl)-4-fluorobenzaldehyde as the starting material.
Condensation Reaction: : The aldehyde group is reacted with malononitrile in the presence of a base (e.g., potassium carbonate) to form an intermediate cyanoacetate.
Dehydration: : The intermediate undergoes dehydration to form the final product, This compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
(E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions can convert the cyano group to amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used for reduction.
Substitution: : Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for substitution reactions.
Major Products Formed
Oxidation: : Trifluoromethyl-substituted carboxylic acids or ketones.
Reduction: : Trifluoromethyl-substituted amines.
Substitution: : Brominated or nitro-substituted derivatives.
Scientific Research Applications
(E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Medicine: : Potential use in the development of pharmaceuticals, particularly in the design of new drugs with enhanced properties.
Industry: : Application in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which (E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the fluorine atom influences its electronic properties. These interactions can modulate biological processes and lead to desired outcomes in various applications.
Comparison with Similar Compounds
(E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile: can be compared with other similar compounds, such as 3-(2-(Trifluoromethyl)-4-fluorophenyl)-propionitrile and 3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylamide . The presence of the acrylonitrile group in the compound provides unique reactivity and properties compared to these similar compounds.
List of Similar Compounds
3-(2-(Trifluoromethyl)-4-fluorophenyl)-propionitrile
3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylamide
3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylic acid
Properties
IUPAC Name |
(E)-3-[4-fluoro-2-(trifluoromethyl)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4N/c11-8-4-3-7(2-1-5-15)9(6-8)10(12,13)14/h1-4,6H/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBRQIWOFDVYOP-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C=CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)/C=C/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Bromo-5-(trifluoromethyl)benzoyl]azetidin-3-amine](/img/structure/B7936461.png)












